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Application Notes and Protocols: Detailed
Synthesis of Lesinurad

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Lesinurad,
a selective uric acid reabsorption inhibitor (URAT1). The synthesis commences with the readily
available starting material, 4-cyclopropylnaphthalen-1-amine hydrochloride. This five-step
synthetic route offers an efficient pathway to the final active pharmaceutical ingredient, avoiding
the use of highly toxic reagents such as thiophosgene.[1][2] All quantitative data are
summarized in tabular format for clarity, and a detailed experimental protocol is provided for
each step. A visual representation of the synthetic workflow is also included.

Introduction

Lesinurad, marketed as Zurampic, is a URAT1 inhibitor approved for the treatment of
hyperuricemia associated with gout, often in combination with xanthine oxidase inhibitors.
Efficient and scalable synthetic routes are crucial for the cost-effective production of this
therapeutic agent. The synthetic strategy detailed herein is based on the work of Li and Sun,
which reports a 5-step synthesis with a total yield of 45%.[2] This method is characterized by its
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operational simplicity and use of less hazardous reagents compared to previously reported
syntheses.[2]

Synthetic Pathway Overview

The synthesis of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride proceeds
through five key transformations:

o Formylation: Conversion of the primary amine to its corresponding formamide.
o Dehydration: Formation of an isocyanide intermediate.

e Multicomponent Reaction: Construction of the 1,2,4-triazole ring.

» Bromination: Introduction of the bromine atom onto the triazole ring.

e Hydrolysis: Conversion of the methyl ester to the final carboxylic acid, Lesinurad.

Data Presentation

Table 1: Summary of Reactants, Reagents, and Yields
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Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-
yl)formamide

Reaction: 4-cyclopropylnaphthalen-1-amine hydrochloride is reacted with formic acid in
toluene. The hydrochloride salt is first neutralized, and the resulting free amine undergoes
formylation.

Procedure:

To a suspension of 4-cyclopropylnaphthalen-1-amine hydrochloride (1.0 eq) in toluene,
add a suitable base (e.g., triethylamine, 1.1 eq) and stir for 30 minutes at room temperature.

o Add formic acid (1.5 eq) dropwise to the mixture.

» Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress
by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
e Wash the organic layer with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield N-(4-cyclopropylnaphthalen-1-yl)formamide. The product can be used in
the next step without further purification.

Step 2: Synthesis of 1-cyclopropyl-4-
isocyanonaphthalene

Reaction: The formamide is dehydrated using phosphorus oxychloride (POCIs) in
dichloromethane (DCM) to yield the corresponding isocyanide.

Procedure:

¢ Dissolve N-(4-cyclopropylnaphthalen-1-yh)formamide (1.0 eq) in anhydrous DCM under an
inert atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (1.2 eq) to the cooled solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir until the reaction is complete as monitored by TLC.

Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain 1-cyclopropyl-4-
isocyanonaphthalene.

Step 3: Synthesis of Methyl 2-((4-(4-
cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-
3-yl)thio)acetate

Reaction: This is a key multicomponent reaction where the 1,2,4-triazole ring is constructed. It

involves the reaction of 1-cyclopropyl-4-isocyanonaphthalene with benzyl carbazate and a

disulfide, activated by N-bromosuccinimide (NBS).

Procedure:

In a reaction vessel under a nitrogen atmosphere, dissolve dimethyl 2,2'-
disulfanediyldiacetate (1.0 eq) and NBS (2.0 eq) in 1,2-dichloroethane (DCE).

Stir the mixture at reflux for 1 hour.

In a separate vessel, dissolve 1-cyclopropyl-4-isocyanonaphthalene (1.0 eq, 193 mg) and
benzyl carbazate (5.0 eq) in DCE.

Slowly add the activated disulfide solution from step 2 to the solution from step 3 at 70 °C.[2]
Monitor the reaction by TLC. Upon completion, add water (50 mL) to the reaction mixture.

Extract the mixture with DCM (3 x 75 mL).[2]
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» Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

» Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate
gradient (2/1 to 1/2) to afford the desired product.[2]

Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-
cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-
yl)thio)acetate

Reaction: The hydroxyl group on the triazole ring is replaced with a bromine atom using
phosphorus tribromide (PBr3).

Procedure:

Dissolve methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-
yhthio)acetate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).

e Cool the solution to 0 °C.

¢ Slowly add phosphorus tribromide (1.5 eq) to the solution.

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
o Carefully pour the reaction mixture into ice water to quench the excess PBrs.

» Extract the product with ethyl acetate.

o Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the brominated product.

Step 5: Synthesis of Lesinurad

Reaction: The final step is the hydrolysis of the methyl ester to the carboxylic acid using sodium
hydroxide.
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Procedure:

Dissolve methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-
yhthio)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

e Add sodium hydroxide (2.0 eq) to the solution.

 Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
 Acidify the reaction mixture to a pH of 2-3 with dilute hydrochloric acid.

o Collect the resulting precipitate by filtration.

e Wash the solid with water and dry under vacuum to obtain Lesinurad.

Visual Workflow
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4-cyclopropylnaphthalen-1-amine
hydrochloride

Step 1: Formylation
Formic Acid, Toluene)
Yield: 95%

\

[ N-(4-cyclopropylnaphthalen-1-yl)formamide j

Step 2: Dehydration
(POCI3, DCM)
Yield: 93%

\

[ 1-cyclopropyl-4-isocyanonaphthalene j

Step 3: Multicomponent Reaction
(Benzyl carbazate, Disulfide, NBS, DCE)
Yield: 72%

\

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-
4H-1,2,4-triazol-3-yl)thio)acetate

Step 4: Bromination
(PBr3)
Yield: 80%

\

Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-
4H-1,2,4-triazol-3-yl)thio)acetate

Step 5: Hydrolysis
NaOH, THF/H20)
Yield: 89%

\

Lesinurad

Click to download full resolution via product page
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Caption: Synthetic workflow for Lesinurad from 4-cyclopropylnaphthalen-1-amine
hydrochloride.

Conclusion

The described five-step synthesis provides an efficient and practical route for the preparation of
Lesinurad. This protocol, which avoids the use of highly toxic reagents and proceeds with good
to excellent yields in each step, is well-suited for laboratory-scale synthesis and has the
potential for scale-up in a drug development setting. The detailed procedures and tabulated
data serve as a valuable resource for researchers and chemists involved in the synthesis of
Lesinurad and related heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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